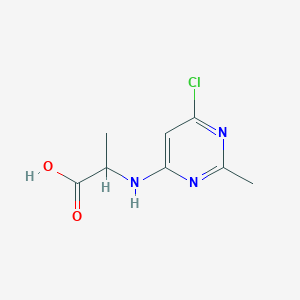
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorocyclization of N-Propargylamides to Oxazoles
A study by Herszman, Berger, and Waldvogel (2019) presented a sustainable synthesis method for 5-fluoromethyl-2-oxazoles using electrochemistry, offering a green alternative to conventional reagent-based approaches (Herszman, Berger, & Waldvogel, 2019). This method could potentially be applied or adapted for the synthesis of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole, emphasizing environmentally friendly synthesis routes.
Synthesis and Polymerization Abilities of Oxazol-5-one Fluorophores
Research by Ozturk Urut et al. (2018) on new fluorescent oxazol-5-one fluorophores, including their synthesis, spectroscopic characterization, and polymerization abilities, suggests the utility of oxazole derivatives in developing light-emitting materials (Ozturk Urut et al., 2018). This could imply potential applications of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole in materials science, particularly in the area of organic electronics or photonics.
Antimicrobial Screening of Fluorinated 1,2,4-Triazole and Oxazole Derivatives
A study by Rezki et al. (2017) on the synthesis and antimicrobial screening of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chain demonstrated promising antimicrobial activity (Rezki et al., 2017). Although this research focused on triazole derivatives, the methodological approaches and findings could be relevant to the development of antimicrobial agents based on the oxazole ring system, including 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole.
Ring Oxidation of Oxazoles to Oxazolones
Arora et al. (2012) described the novel ring oxidation of 4- or 5-substituted 2H-oxazoles to 2-oxazolones, providing insights into metabolic transformations and potential synthetic applications (Arora, Philip, Huang, & Shu, 2012). This suggests that the metabolism and synthetic derivatization of compounds like 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole could be subjects of interest for pharmaceutical chemistry research.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-(3-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNKHULZBTVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(3-fluorophenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

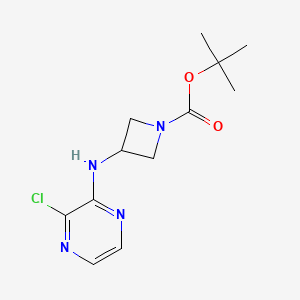
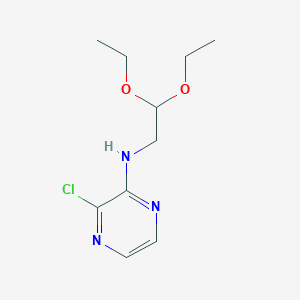

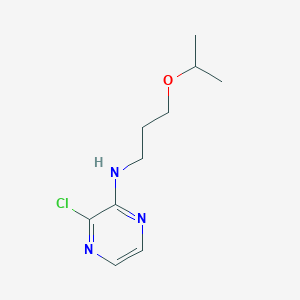
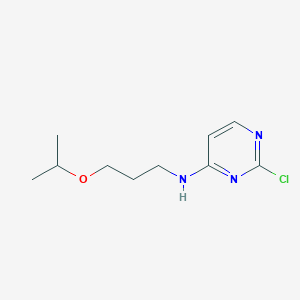
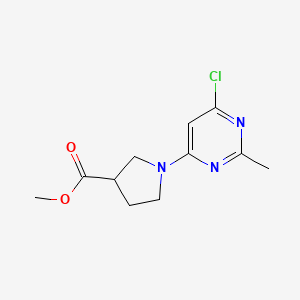
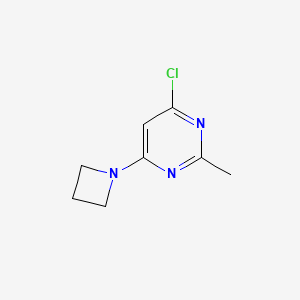
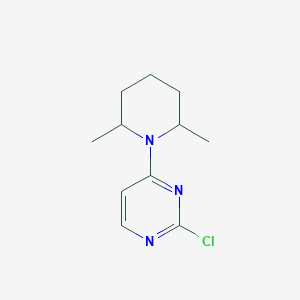

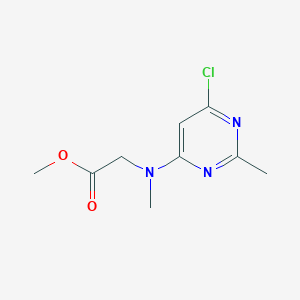
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1479210.png)
